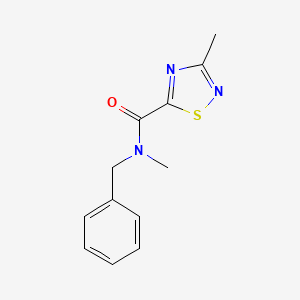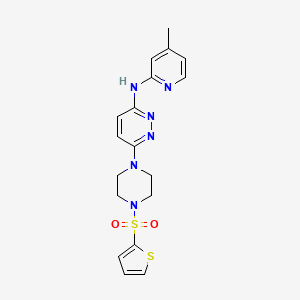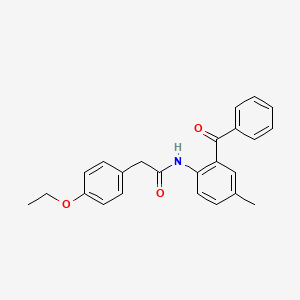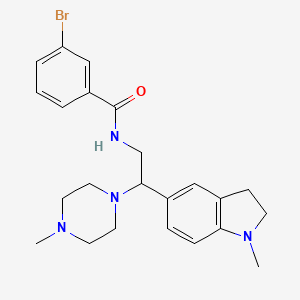
1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Difluorophenyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as DFP-10917 and belongs to the class of urea-based compounds. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development and other research applications.
科学的研究の応用
Ion-Pair Binding and Metal Coordination
One application involves the synthesis of ambidentate ligands capable of binding metal ions via nitrogen or sulfur donors located adjacent to an anion-binding urea group. This facilitates ion-pair binding through coordination and hydrogen bonding interactions, as demonstrated in the study by Qureshi et al. (2009), where mixed N,S-donor 2-ureidopyridine ligands showed potential in ion-pair binding and metal coordination (Qureshi et al., 2009).
Metallo-Supramolecular Assemblies
Another research area focuses on equipping metallo-supramolecular macrocycles with functional groups to form assemblies. Troff et al. (2012) explored the assembly of pyridine-substituted urea ligands into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles, demonstrating the influence of methyl substitution on the pyridine rings on the position of pyridine N atoms relative to the urea carbonyl group, impacting the assembly's hydrogen bonding sites (Troff et al., 2012).
Synthesis of Novel Pyrimidinones
The synthesis of novel pyrimidinones from the reaction of specific ketones with urea showcases the chemical versatility and potential pharmacological applications of derivatives of the compound . Bonacorso et al. (2003) reported the synthesis of a series of pyrimidinones, highlighting the compound's role in the creation of new molecules with potential biological activity (Bonacorso et al., 2003).
Insecticide Structure Analysis
A study by Cho et al. (2015) on the crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, reveals the molecular architecture and interaction patterns, such as hydrogen bonding and π–π interactions. This research provides insights into the structural basis for the biological activity of such compounds (Cho et al., 2015).
Luminescent Anion Receptors
The development of luminescent anion receptors through the incorporation of urea and thiourea derivatives into rhenium(I) complexes represents an innovative approach to anion sensing. The study by Odago et al. (2011) illustrates the potential of these complexes in sensing applications via hydrogen bonding and electrostatic interactions (Odago et al., 2011).
Hydrogen Bonding and Molecular Complexation
Research by Corbin et al. (2001) on the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes underscores the significance of chemical structure in molecular complexation. This work highlights the potential of urea derivatives in self-assembly and the design of new molecular materials (Corbin et al., 2001).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)16(13)22-17(23)21-9-11-3-2-7-20-15(11)12-6-8-24-10-12/h1-8,10H,9H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZZCPLAWHVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)


![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)



![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)